
1,2-Benzenedicarboxylic acid, 3-phenoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzenedicarboxylic acid, 3-phenoxy- is a derivative of phthalic acid, which is a type of benzenedicarboxylic acid. This compound is characterized by the presence of two carboxylic acid groups attached to a benzene ring, with a phenoxy group at the third position. It is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Benzenedicarboxylic acid, 3-phenoxy- can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with phenol in the presence of a catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of 1,2-Benzenedicarboxylic acid, 3-phenoxy- often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Benzenedicarboxylic acid, 3-phenoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Quinones or carboxylated derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Benzenedicarboxylic acid, 3-phenoxy- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as a plasticizer in biological assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of polymers, resins, and coatings due to its plasticizing properties.
Wirkmechanismus
The mechanism of action of 1,2-Benzenedicarboxylic acid, 3-phenoxy- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in certain cancer cells by targeting the Akt/NF-κB/p53 pathway . This pathway is crucial for regulating cell survival, proliferation, and apoptosis, making the compound a potential candidate for anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
1,2-Benzenedicarboxylic acid, 3-phenoxy- can be compared with other similar compounds, such as:
Phthalic acid (1,2-benzenedicarboxylic acid): The parent compound, lacking the phenoxy group.
Isophthalic acid (1,3-benzenedicarboxylic acid): An isomer with carboxylic acid groups at the 1 and 3 positions.
Terephthalic acid (1,4-benzenedicarboxylic acid): Another isomer with carboxylic acid groups at the 1 and 4 positions.
The presence of the phenoxy group in 1,2-Benzenedicarboxylic acid, 3-phenoxy- imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological molecules, distinguishing it from its isomers .
Eigenschaften
CAS-Nummer |
63196-12-3 |
|---|---|
Molekularformel |
C14H10O5 |
Molekulargewicht |
258.23 g/mol |
IUPAC-Name |
3-phenoxyphthalic acid |
InChI |
InChI=1S/C14H10O5/c15-13(16)10-7-4-8-11(12(10)14(17)18)19-9-5-2-1-3-6-9/h1-8H,(H,15,16)(H,17,18) |
InChI-Schlüssel |
HRMCXDSWURAYFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



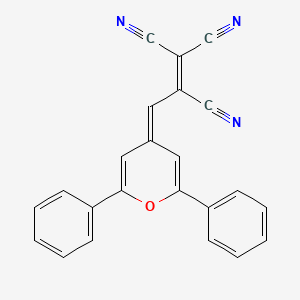
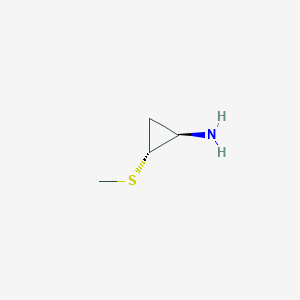
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14487625.png)
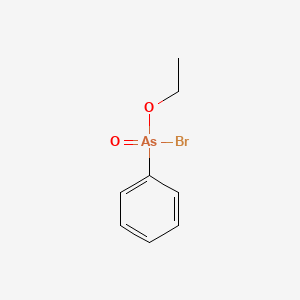
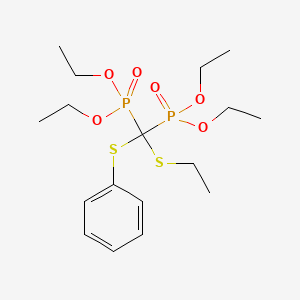

![1-[4-(3,4-Dimethylbenzoyl)piperidin-1-yl]ethan-1-one](/img/structure/B14487642.png)

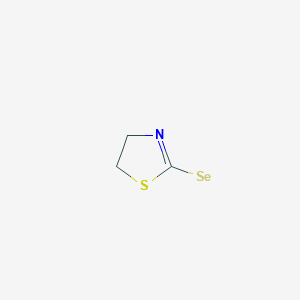
![1-[4-(2-Methylbutyl)phenyl]ethanone](/img/structure/B14487661.png)


![4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine](/img/structure/B14487682.png)
